バルサラジド不純物4

説明

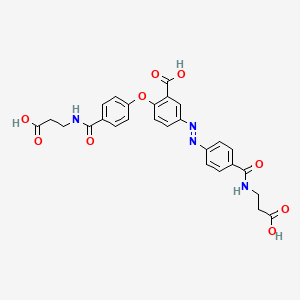

2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Balsalazide, also known as 2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Balsalazide, is a useful research compound. Its molecular formula is C27H24N4O9 and its molecular weight is 548.508. The purity is usually 95%.

BenchChem offers high-quality 2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Balsalazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Balsalazide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品分析と品質管理

バルサラジド不純物4は、潰瘍性大腸炎の治療に使用されるバルサラジド二ナトリウムの品質管理のために製薬業界で使用されます . この不純物は、薬物の純度と安全性を確保するために、高度なクロマトグラフィー技術を使用して同定および定量されます。 これには、非常に低い濃度の不純物を検出できる安定性指示法が含まれ、規制基準への準拠が保証されます .

薬物代謝と薬物動態の研究

研究者は、この不純物を使用してバルサラジド二ナトリウムの代謝を研究しています。 薬物とその不純物が体内でどのように代謝されるかを理解することで、科学者は薬物相互作用、副作用、最適な投与スケジュールを予測できます .

医薬品製剤におけるストレス試験

This compoundは、光、熱、湿気への暴露など、さまざまな条件下でのバルサラジド二ナトリウムの安定性を評価するストレス試験に使用されます . これにより、薬物の保存期間と保管要件を決定するのに役立ちます。

分析方法の開発

この不純物は、薬物検査のための新しい分析方法の開発における標準として役立ちます。 これは、分析手順のパフォーマンスを検証し、それらが感度、特異性、再現性があることを保証するために使用されます .

標準品の合成

標準品の合成では、this compoundが合成され、特性評価され、分析比較のための基準が作成されます。 これらの標準は、分析機器の校正と試験方法の検証に不可欠です .

作用機序

Target of Action

Balsalazide impurity 4, also known as Balsalazide disodium impurity 4, is a prodrug . The primary target of this compound is the large intestine, where it is enzymatically cleaved to produce mesalazine, also known as 5-aminosalicylic acid, or 5-ASA . Mesalazine is an anti-inflammatory drug that acts directly on ulcerative colitis .

Mode of Action

Balsalazide impurity 4 is delivered intact to the colon where it is cleaved by bacterial azoreduction to release equimolar quantities of mesalamine, which is the therapeutically active portion of the molecule . The exact mechanism of action of 5-aminosalicylic acid is unknown, but it appears to exert its anti-inflammatory effects locally (in the GI tract) rather than systemically .

Biochemical Pathways

The biochemical pathway involved in the action of Balsalazide impurity 4 is the azoreduction process carried out by bacteria in the colon . This process cleaves the compound, releasing mesalazine, which then acts on the large intestine to exert its anti-inflammatory effects . It is believed that 5-aminosalicylic acid diminishes inflammation by blocking the production of arachidonic acid metabolites in the colon through both the inhibition of cyclooxygenase and lipoxygenase .

Result of Action

The result of the action of Balsalazide impurity 4 is the reduction of inflammation in the large intestine, which is beneficial in the treatment of conditions such as ulcerative colitis . By delivering mesalazine directly to the site of inflammation, Balsalazide impurity 4 can effectively treat the symptoms of these conditions without causing systemic side effects .

生化学分析

Biochemical Properties

Balsalazide, the parent compound, is known to release mesalazine or 5-aminosalicylic acid in the large intestine . Mesalazine is the therapeutically active part of the molecule

Cellular Effects

Balsalazide and one of its primary metabolites are known to inhibit the growth of cultured human colon cancer cells .

Molecular Mechanism

Balsalazide is known to be enzymatically cleaved in the colon to produce mesalamine (5-aminosalicylic acid), an anti-inflammatory drug .

Temporal Effects in Laboratory Settings

A stability-indicating gradient RP-LC method has been developed for quantitative analysis of Balsalazide disodium and its related impurities .

Dosage Effects in Animal Models

Balsalazide is known to inhibit aberrant crypt formation in animals treated with the carcinogen azoxymethane .

Metabolic Pathways

Balsalazide is known to be metabolized by bacterial azo-reductases in the colon .

Transport and Distribution

Balsalazide is known to be delivered intact to the colon .

Subcellular Localization

Balsalazide is known to be cleaved by bacterial azoreduction in the colon to release equimolar quantities of mesalazine .

特性

IUPAC Name |

2-[4-(2-carboxyethylcarbamoyl)phenoxy]-5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N4O9/c32-23(33)11-13-28-25(36)16-1-5-18(6-2-16)30-31-19-7-10-22(21(15-19)27(38)39)40-20-8-3-17(4-9-20)26(37)29-14-12-24(34)35/h1-10,15H,11-14H2,(H,28,36)(H,29,37)(H,32,33)(H,34,35)(H,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJNXRKWSCKIFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=CC(=C(C=C2)OC3=CC=C(C=C3)C(=O)NCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00158858 | |

| Record name | 2-(4-(2-Carboxyethylcarbamoyl)phenoxy)-5-((4-(2-carboxyethyl-carbamoyl))phenylazo(-benzoic acid, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346606-62-9 | |

| Record name | 2-(4-(2-Carboxyethylcarbamoyl)phenoxy)-5-((4-(2-carboxyethyl-carbamoyl))phenylazo(-benzoic acid, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346606629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-(2-Carboxyethylcarbamoyl)phenoxy)-5-((4-(2-carboxyethyl-carbamoyl))phenylazo(-benzoic acid, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-(2-CARBOXYETHYLCARBAMOYL)PHENOXY)-5-((4-(2-CARBOXYETHYL-CARBAMOYL))PHENYLAZO(BENZOIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GL1USB1V3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-Chloro-6-nitrophenyl)methyl]glycine Ethyl Ester](/img/structure/B585184.png)

![N-Benzyl-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine](/img/structure/B585190.png)